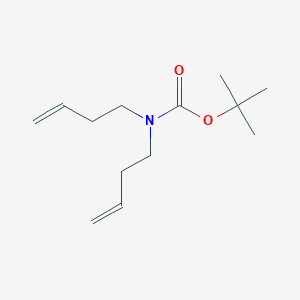

tert-Butyl di(but-3-en-1-yl)carbamate

Übersicht

Beschreibung

tert-Butyl di(but-3-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reaction with Di-tert-butyl Dicarbonate: The synthesis of tert-Butyl di(but-3-en-1-yl)carbamate can be achieved by reacting di-tert-butyl dicarbonate with but-3-en-1-amine. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate.

Curtius Rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by reacting an aromatic carboxylic acid with sodium azide and di-tert-butyl dicarbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl di(but-3-en-1-yl)carbamate can undergo oxidation reactions, particularly at the but-3-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of the corresponding primary or secondary amines.

Substitution: Formation of new carbamates or ureas depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protecting Group for Amines

- tert-Butyl di(but-3-en-1-yl)carbamate serves as an effective protecting group for amines in peptide synthesis. Its stability under various reaction conditions allows for selective deprotection under acidic conditions, making it a valuable tool in synthetic organic chemistry .

Synthesis of Complex Molecules

- The compound is involved in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions demonstrate its utility in creating complex molecular architectures .

| Reaction Type | Example Reaction | Yield |

|---|---|---|

| Palladium-Catalyzed | N-Boc-protected anilines from aryl halides | Up to 90% |

| Synthesis of Tetrasubstituted | Pyrroles from secondary propargylic alcohols | High yield |

Biological Applications

Enzyme Inhibition

- Carbamates, including this compound, can inhibit certain enzymes through carbamylation of active sites. This property is exploited in biochemical studies to understand enzyme mechanisms .

Drug Development

- The compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active drugs, enhancing pharmacokinetic properties and therapeutic efficacy .

Polymer Synthesis

Carbamates are extensively used in the production of polyurethanes and other polymers. The reactivity of the carbamate group facilitates the formation of cross-linked polymer networks, imparting desirable mechanical properties .

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used in the synthesis of polyurethanes |

| Cross-Linking | Forms networks with enhanced mechanical properties |

Case Study 1: Synthesis of N-Boc-Protected Anilines

A study demonstrated the efficiency of using this compound in a palladium-catalyzed reaction at room temperature, achieving high yields while minimizing side reactions. This method showcased the compound's role in streamlining synthetic pathways for complex amines .

Case Study 2: Enzyme Mechanism Investigation

Research involving enzyme inhibition highlighted how carbamates can modify enzyme activity through carbamylation. This study provided insights into the mechanisms by which certain drugs exert their effects, emphasizing the importance of carbamates in medicinal chemistry .

Wirkmechanismus

The mechanism of action of tert-Butyl di(but-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: A simpler carbamate with similar protecting group properties but without the but-3-en-1-yl groups.

Benzyl carbamate: Another carbamate used as a protecting group, which can be removed by catalytic hydrogenation.

Phenyl carbamate: Used in similar applications but with different reactivity due to the aromatic ring.

Uniqueness: tert-Butyl di(but-3-en-1-yl)carbamate is unique due to the presence of the but-3-en-1-yl groups, which can undergo additional chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to simpler carbamates.

Biologische Aktivität

Tert-butyl di(but-3-en-1-yl)carbamate, also known as tert-butyl but-3-en-1-ylcarbamate, is an organic compound with the molecular formula C₉H₁₇NO₂. This compound features a tert-butyl group and a but-3-en-1-ylcarbamate moiety, which contribute to its unique chemical properties and potential biological activities. The compound is primarily recognized for its applications in medicinal chemistry, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties .

Chemical Structure and Properties

The structure of this compound includes:

- A tert-butyl group which serves as a protecting group in organic synthesis.

- A but-3-en-1-ylcarbamate moiety , which enhances its reactivity and biological interactions.

This compound is characterized by its pale yellow to yellow-brown oily appearance and solubility in organic solvents, making it suitable for various chemical reactions.

Research indicates that this compound interacts with various enzymes and receptors within biological systems. These interactions can modulate biochemical pathways associated with inflammation and cancer progression. The compound's ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. The compound influences the production of pro-inflammatory cytokines, potentially reducing inflammation in various cellular models.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly through the synthesis of analogs that target cancer cell pathways. Its structural features allow it to interact with cancer-related proteins, potentially inhibiting tumor growth .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₉H₁₇NO₂ | Involved in synthesizing indole derivatives; exhibits anti-inflammatory properties. |

| Tert-butyl but-3-yne-1-carboxamide | C₉H₁₅NO₂ | Similar reactivity; used in organic synthesis. |

| Tert-butyl carbamate | C₅H₁₁NO₂ | A simpler derivative; widely used as a protecting group. |

This table illustrates the unique characteristics of this compound compared to other related compounds, highlighting its distinctive alkenylic structure that enhances reactivity.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of this compound derivatives, researchers found that these compounds significantly reduced TNF-alpha levels in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of this compound derivatives revealed that they inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of apoptosis-related pathways, indicating their potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

tert-butyl N,N-bis(but-3-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUSUZLSPSGFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.